molecular formula C15H19N3O4 B12327466 isopropyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate

isopropyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate

Cat. No.: B12327466
M. Wt: 305.33 g/mol
InChI Key: XAMIBSOFXBQZPV-UHFFFAOYSA-N
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Description

Isopropyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate is a synthetic organic compound that belongs to the class of imidazole derivatives. Imidazole derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and industry .

Chemical Reactions Analysis

Types of Reactions

Isopropyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions . The reactions are typically carried out under controlled temperatures and pressures to ensure high yields and selectivity.

Major Products

The major products formed from these reactions include the corresponding amines, carboxylic acids, and substituted imidazole derivatives .

Scientific Research Applications

Isopropyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of isopropyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of microbial enzymes, leading to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Isopropyl 4-(1-methyl-5-nitro-1H-benzo[d]imidazol-2-yl)butanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ester and nitro groups, along with the imidazole ring, make it a versatile compound for various applications .

Properties

Molecular Formula

C15H19N3O4

Molecular Weight

305.33 g/mol

IUPAC Name

propan-2-yl 4-(1-methyl-5-nitrobenzimidazol-2-yl)butanoate

InChI

InChI=1S/C15H19N3O4/c1-10(2)22-15(19)6-4-5-14-16-12-9-11(18(20)21)7-8-13(12)17(14)3/h7-10H,4-6H2,1-3H3

InChI Key

XAMIBSOFXBQZPV-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CCCC1=NC2=C(N1C)C=CC(=C2)[N+](=O)[O-]

Origin of Product

United States

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